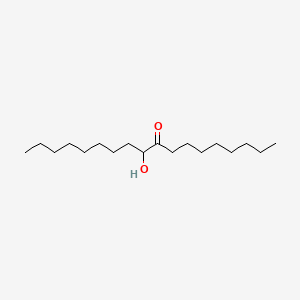

10-Hydroxyoctadecan-9-one

Description

Current Research Landscape and Academic Significance of 10-Hydroxyoctadecan-9-one

The current research landscape for this compound is primarily centered on its synthesis and its role as a chemical intermediate. The academic significance of this α-hydroxy ketone stems from its position within the broader, actively investigated class of hydroxy fatty acids, which are known for their diverse biological activities. mdpi.comresearchgate.net

Research into fatty acid esters of hydroxy fatty acids (FAHFAs) has revealed their roles as bioactive lipids with potential anti-inflammatory properties and the ability to enhance insulin (B600854) secretion. researchgate.net The synthesis of specific regioisomers, such as this compound, is a critical step in building libraries of these compounds for structure-activity relationship studies. researchgate.netmdpi.com

The synthesis of this compound and related α-hydroxy ketones can be achieved through various modern catalytic methods. These include the tandem hydroformylation/acyloin reaction of olefins and the catalytic dehydrogenative oxidation of oleochemical 1,2-diols like octadecane-9,10-diol. lookchem.com It is also a potential downstream product from the chemical modification of methyl 9-hydroxy 10-oxo octadecanoate and can be used as a precursor for the synthesis of other compounds like 9-octadecanone. lookchem.com A general synthetic strategy for related compounds involves a photochemical hydroacylation reaction to produce the ketone, which can then be selectively modified. researchgate.netmdpi.com

Below are the known chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 4444-91-1 |

| Molecular Formula | C₁₈H₃₆O₂ |

| Molecular Weight | 284.48 g/mol |

| Boiling Point | 310.1°C at 760 mmHg |

| Density | 0.887 g/cm³ |

| Flash Point | 131.2°C |

| Refractive Index | 1.454 |

| Data sourced from LookChem lookchem.com |

Interdisciplinary Research Gaps and Future Perspectives for this compound Studies

Despite its clear role as a synthetic intermediate, there is a notable gap in the literature regarding the specific biological activities and material applications of this compound itself. Much of the existing research focuses on the broader family of HFAs or their ester derivatives (FAHFAs). mdpi.comresearchgate.net

Future research perspectives for this compound are promising and span multiple disciplines:

Biological and Pharmacological Screening: There is a significant opportunity to investigate the specific biological profile of this compound. Studies on structurally similar HFAs have shown antiproliferative activity in cancer cell lines. mdpi.comresearchgate.net A systematic screening of this compound for its potential antimicrobial, anti-inflammatory, or cytotoxic effects is a logical next step. Furthermore, the enantioselective synthesis of its (R) and (S) forms would be crucial to explore the stereospecificity of any biological interactions, a key aspect in modern drug discovery. mdpi.com

Materials Science and Industrial Chemistry: The molecular structure of this compound, with its polar functional groups and nonpolar hydrocarbon chain, suggests potential as a surfactant or specialty amphiphile. Research on a modified derivative, N-hydroxy-9,10-epoxy group-octadecanamide, has demonstrated its utility as a selective collector in mineral flotation processes, highlighting the potential of this chemical backbone in industrial applications. researchgate.net Further investigation could explore its use in formulations, as a rheology modifier, or as a building block for novel polymers.

Advanced Spectroscopy and Computational Chemistry: Detailed characterization using advanced spectroscopic techniques (NMR, IR, Mass Spectrometry) combined with computational modeling could provide deeper insights into its conformational properties and reactivity. spectroscopyonline.com Such studies are fundamental for understanding how it interacts with biological targets or self-assembles in solution, paving the way for rational design in future applications.

Structure

3D Structure

Properties

IUPAC Name |

10-hydroxyoctadecan-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-7-9-11-13-15-17(19)18(20)16-14-12-10-8-6-4-2/h17,19H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWROTYFPHVSHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)CCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963229 | |

| Record name | 10-Hydroxyoctadecan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4444-91-1 | |

| Record name | 10-Hydroxy-9-octadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4444-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxyoctadecan-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxyoctadecan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-hydroxyoctadecan-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 10 Hydroxyoctadecan 9 One and Structural Analogs

Chemical Synthesis Approaches to 10-Hydroxyoctadecan-9-one

Chemical methods for synthesizing this compound, also known as 10-ketostearic acid, primarily involve the oxidation of unsaturated fatty acid precursors like oleic acid or the direct oxidation of the corresponding diol or hydroxy acid.

Palladium-Catalyzed Oxidation Routes for Ketone Formation

Palladium-catalyzed oxidation reactions, particularly those inspired by the Wacker process, represent a powerful tool for the conversion of olefins to carbonyl compounds. wikipedia.org The classical Wacker process involves the oxidation of ethylene (B1197577) to acetaldehyde (B116499) using a palladium(II) chloride catalyst in an aqueous medium. wikipedia.org The extension of this methodology to more complex internal olefins, such as oleic acid, is known as the Tsuji-Wacker oxidation. wikipedia.org

The reaction mechanism for the Wacker-type oxidation of an internal alkene like oleic acid involves the nucleophilic attack of water on a palladium-activated double bond. This typically follows Markovnikov regioselectivity, where the oxygen atom adds to the more substituted carbon of the double bond. For oleic acid, with its double bond at the C9 position, this would theoretically lead to the formation of a ketone at either C9 or C10. The process generally requires a palladium catalyst (e.g., PdCl₂) and a co-catalyst, often a copper salt, to reoxidize the resulting Pd(0) back to the active Pd(II) state, allowing for a catalytic cycle using oxygen as the terminal oxidant. wikipedia.orgresearchgate.net

Challenges in applying this reaction to fatty acids include achieving high regioselectivity and preventing side reactions. Modified Wacker-type oxidations have been developed to transform unsaturated fatty acids and their esters into the corresponding keto derivatives. researchgate.net These methods may employ different ligand systems or reaction conditions to improve efficiency and selectivity. For instance, the use of specific ligands can modulate the electronic and steric properties of the palladium catalyst, influencing the regiochemical outcome of the nucleophilic attack. chemrxiv.org

Regioselective Hydroxylation Strategies in Long-Chain Fatty Acid Synthesis

Achieving regioselective hydroxylation of the long, unactivated aliphatic chain of a fatty acid by purely chemical means is a significant challenge. The chemical similarity of the numerous C-H bonds makes it difficult to target a specific position. While some transition-metal catalysts can perform C-H hydroxylation, these reactions often lack selectivity, leading to a mixture of positional isomers. d-nb.info

A common chemical strategy to introduce a hydroxyl group at a specific location involves starting with a precursor that already contains functionality at or near the desired position. For the synthesis of this compound, a logical precursor is oleic acid, where the C9-C10 double bond provides a reactive site. The conversion can proceed via epoxidation of the double bond followed by regioselective ring-opening, or through hydration reactions. However, these chemical hydrations often require harsh conditions with strong acid catalysts and high temperatures, which can also lead to side products. molaid.com In contrast, biocatalytic approaches have demonstrated superior regioselectivity for this transformation. d-nb.info

Development of Stereoselective Synthesis of Hydroxyketones

The synthesis of enantiomerically pure α-hydroxy ketones is of great importance, as the chirality can significantly impact the properties of derived products. Chemical methods for achieving stereoselectivity in the synthesis of compounds like this compound often rely on asymmetric catalysis or the use of chiral auxiliaries.

Chemoenzymatic and Biocatalytic Synthesis of this compound

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. mdpi.com These approaches utilize the specificity of enzymes to catalyze reactions at specific positions and with high stereocontrol, often under mild reaction conditions. molaid.com The synthesis of this compound is often approached as a two-step enzymatic process starting from oleic acid: hydration to 10-hydroxystearic acid, followed by oxidation to the corresponding ketone.

Application of Microbial and Isolated Enzyme Systems

The first step, the hydration of oleic acid's double bond, is efficiently catalyzed by oleate (B1233923) hydratases. These enzymes add a water molecule across the C9-C10 double bond to selectively produce 10-hydroxystearic acid (10-HSA). This reaction has been demonstrated in a variety of microorganisms. nih.govresearchgate.net For instance, bacteria such as Pseudomonas species and yeasts have been shown to convert oleic acid into 10-HSA. gsartor.orggsartor.org The enzymatic hydration is both regioselective, exclusively forming the 10-hydroxy isomer, and often stereoselective, producing the (R)-enantiomer. gsartor.org

The subsequent oxidation of the secondary alcohol at C-10 of 10-hydroxystearic acid to the ketone (10-ketostearic acid, which is this compound) is the second key enzymatic step. Some microbial systems can perform both reactions. For example, certain Lactobacillus and Flavobacterium species are capable of converting oleic acid not only to 10-HSA but also further to 10-ketostearic acid. nih.govnih.gov A proposed metabolic pathway suggests that oleic acid is first hydrated to 10-hydroxystearic acid, which is then oxidized to 10-ketostearic acid. gsartor.org In some cases, the keto acid is the main product, while in others, it is a minor byproduct. nih.gov Oxidoreductases or alcohol dehydrogenases are the enzyme classes responsible for this oxidative step.

| Microorganism | Enzyme System | Substrate | Major Product(s) | Reference |

|---|---|---|---|---|

| Pseudomonas sp. NRRL-B-3266 | Whole Cell | Oleic Acid | 10(R)-Hydroxystearic Acid | gsartor.org |

| Lactobacillus salivarius | Whole Cell | Oleic Acid | (R)-10-Hydroxystearic Acid, 10-Ketostearic Acid | nih.gov |

| Flavobacterium sp. DS5 | Whole Cell | Oleic Acid | 10-Ketostearic Acid (major), 10-Hydroxystearic Acid (minor) | nih.gov |

| Enterococcus faecalis | Whole Cell | Oleic Acid | 10-Hydroxystearic Acid | researchgate.net |

Optimization of Biocatalytic Reaction Conditions

To maximize the yield and efficiency of the biocatalytic production of this compound, optimization of various reaction parameters is crucial. Key factors include pH, temperature, substrate and biocatalyst concentration, and the use of co-solvents or permeabilizing agents.

For the hydration of linoleic acid by Flavobacterium sp. DS5 to produce the corresponding hydroxy fatty acid, the optimal conditions were found to be a pH of 7.5 and a temperature range of 20–35°C over 36 hours. nih.gov In the production of γ-dodecalactone from 10-hydroxystearic acid using the yeast Waltomyces lipofer, permeabilizing the cells with ethanol (B145695) and Triton X-100 significantly increased productivity. gsartor.org

| Biocatalyst | Target Reaction | Optimized Parameter | Condition | Outcome | Reference |

|---|---|---|---|---|---|

| Flavobacterium sp. DS5 | Hydration of Linoleic Acid | pH | 7.5 | Optimum for 10-hydroxy-12(Z)-octadecenoic acid production | nih.gov |

| Flavobacterium sp. DS5 | Hydration of Linoleic Acid | Temperature | 20-35°C | Optimum for 10-hydroxy-12(Z)-octadecenoic acid production | nih.gov |

| Waltomyces lipofer | Conversion of 10-HSA to γ-dodecalactone | Cell Permeabilization | 50% ethanol, 0.5% Triton X-100 | Achieved 76% productivity (46 g/L) | gsartor.org |

| P450 & α-hydroxyacid oxidase cascade | Fatty Acid to α-Ketoacid | Process Design | Internal H₂O₂ recycling | >99% conversion, 91% isolated yield for 2-oxooctanoic acid |

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of derivatives and analogs of this compound are crucial for structure-activity relationship (SAR) studies. These studies help to identify the key structural features responsible for its biological activity. By systematically modifying the molecule, researchers can probe its interactions with biological targets.

Synthesis of Functionally Modified Hydroxyketone Structures

The synthesis of functionally modified hydroxyketone structures related to this compound often involves multi-step chemical reactions. These modifications can include altering the chain length, introducing different functional groups, or changing the stereochemistry of the hydroxyl and ketone groups.

One common approach involves the use of organometallic reagents to form the carbon skeleton, followed by selective oxidation and reduction steps to introduce the desired hydroxyketone functionality. For instance, Grignard or organolithium reagents can be used to couple alkyl chains, and subsequent oxidation of a secondary alcohol can yield the ketone. The stereochemistry of the hydroxyl group can often be controlled through the use of chiral reducing agents.

Another strategy employs olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to construct the carbon backbone. Subsequent hydration and oxidation of the resulting alkene can then furnish the desired hydroxyketone. The specific reagents and reaction conditions can be tailored to achieve the desired regioselectivity and stereoselectivity.

For example, the synthesis of some acyloxy derivatives has been achieved by acylating the hydroxyl group of a precursor molecule. beilstein-journals.org Similarly, perfluoro derivatives have been synthesized by reacting a bromo-substituted precursor with perfluoroalkyl iodide in the presence of a copper catalyst. beilstein-journals.org These examples highlight the versatility of synthetic approaches to generate a diverse library of analogs for biological evaluation.

Creation of Labeled this compound for Mechanistic Tracing

Isotopically labeled compounds are indispensable tools for elucidating metabolic pathways and reaction mechanisms. nih.govyoutube.com The synthesis of labeled this compound, typically incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), allows researchers to trace the fate of the molecule in biological systems.

The introduction of isotopic labels can be achieved through various methods. One common strategy is to use a labeled starting material in the synthetic sequence. For example, a ¹³C-labeled alkyl halide could be used in a coupling reaction to introduce the label at a specific position in the carbon chain.

Late-stage labeling has also emerged as an efficient method, where the isotope is introduced in one of the final steps of the synthesis. youtube.com This can be particularly advantageous when working with expensive or rare isotopes. For instance, a ketone can be reduced to a hydroxyl group using a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce a deuterium label at the hydroxyl-bearing carbon.

These labeled analogs are crucial for a variety of analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.com By tracking the isotopic label, researchers can identify metabolites, determine reaction intermediates, and gain a deeper understanding of the biochemical transformations that this compound undergoes. youtube.combeilstein-journals.org The use of isotopically labeled standards is also critical for accurate quantification in bioanalytical assays. youtube.com

Biosynthesis and Biotransformation Pathways of 10 Hydroxyoctadecan 9 One

Endogenous Biosynthesis of Hydroxyoctadecanones

The endogenous production of 10-Hydroxyoctadecan-9-one stems from the metabolism of fatty acids. This process involves specific enzymatic activities that modify the fatty acid backbone.

Investigation of Fatty Acid Metabolic Pathways Leading to this compound

The biosynthesis of this compound is a multi-step process originating from common fatty acids. The primary precursor is oleic acid, an 18-carbon monounsaturated fatty acid. The pathway involves the hydration of oleic acid to form 10-hydroxystearic acid (10-HSA). mdpi.com This intermediate is then oxidized to produce 10-ketostearic acid, which is synonymous with 10-oxooctadecanoic acid. While the direct endogenous biosynthesis in mammals is not extensively detailed in the provided results, the pathways in microorganisms suggest a conserved mechanism involving fatty acid modifying enzymes.

The general fatty acid synthesis cycle starts with acetyl-CoA and involves a series of enzymatic reactions to elongate the carbon chain. aocs.orglibretexts.org Modifications such as hydroxylation and oxidation then lead to the formation of various functionalized fatty acids.

Identification and Characterization of Biosynthetic Enzymes

Several key enzymes are responsible for the conversion of fatty acids into this compound and related compounds.

Oleate (B1233923) Hydratase: This enzyme catalyzes the hydration of oleic acid's double bond to form 10-hydroxystearic acid. mdpi.com Its activity has been identified in various bacteria. mdpi.com

Alcohol Dehydrogenase: Following hydration, an alcohol dehydrogenase oxidizes the hydroxyl group at the C-10 position of 10-hydroxystearic acid to a keto group, resulting in the formation of 10-ketostearic acid (this compound). mdpi.com

Lipoxygenases (LOXs): These enzymes are involved in the dioxygenation of polyunsaturated fatty acids. Specifically, 9-LOX can produce 9-hydroperoxy derivatives from linoleic and linolenic acids, which are precursors to various oxo-acids. mdpi.com

Cytochrome P450 Enzymes: These enzymes are known to be involved in a wide range of oxidative reactions in natural product biosynthesis and could play a role in the hydroxylation of fatty acid chains. biorxiv.org

Microbial Biotransformation of Precursors to this compound

Microorganisms offer a versatile platform for the production of this compound from readily available fatty acid precursors. mdpi.comslideshare.net This biotransformation leverages the diverse enzymatic machinery of various microbial strains.

Screening and Characterization of Microbial Strains for Specific Conversions

The conversion of oleic acid to 10-ketostearic acid has been a focal point of microbial biotransformation studies. A variety of bacteria have been screened for their ability to perform this conversion.

A study screened twenty bacterial strains from genera including Bacillus, Comamonas, Dietzia, Gordonia, Micrococcus, Pseudomonas, Rhodococcus, and Streptomyces for the oxidative functionalization of oleic acid. mdpi.com Several strains were identified as efficient producers of 10-ketostearic acid due to their high oleate hydratase and alcohol dehydrogenase activities. mdpi.com

Table 1: Microbial Strains for 10-Ketostearic Acid Production

| Strain | Precursor | Product | Key Enzymes | Reference |

|---|---|---|---|---|

| Micrococcus luteus PCM525 | Oleic Acid | 10-Ketostearic Acid | Oleate Hydratase, Alcohol Dehydrogenase | mdpi.com |

| Rhodococcus erythropolis DSM44534 | Oleic Acid | 10-Ketostearic Acid | Oleate Hydratase, Alcohol Dehydrogenase | mdpi.com |

| Rhodococcus ruber PCM2166 | Oleic Acid | 10-Ketostearic Acid | Oleate Hydratase, Alcohol Dehydrogenase | mdpi.com |

| Dietzia sp. DSM44016 | Oleic Acid | 10-Ketostearic Acid | Oleate Hydratase, Alcohol Dehydrogenase | mdpi.com |

| Pseudomonas sp. 42A2 | Oleic Acid | (E)-10-hydroxy-8-octadecenoic acid | Not specified | researchgate.net |

| Selenomonas ruminantium | Oleic Acid | 10-Hydroxystearic Acid | Not specified | nih.gov |

Pseudomonas sp. 42A2 has been shown to convert oleic acid into (E)-10-hydroxy-8-octadecenoic acid. researchgate.net Additionally, bacteria isolated from the ovine rumen, such as Selenomonas ruminantium and Enterococcus faecalis, are capable of converting oleic acid to 10-hydroxystearic acid. nih.gov

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers powerful tools to enhance the production of desired compounds like this compound in microbial hosts. nih.gov These strategies aim to optimize metabolic fluxes towards the target molecule.

While specific metabolic engineering strategies for overproducing this compound are not detailed in the provided search results, general principles of metabolic engineering can be applied. These include:

Overexpression of Key Enzymes: Increasing the expression of genes encoding rate-limiting enzymes in the biosynthetic pathway, such as oleate hydratase and alcohol dehydrogenase, can boost product yield. nih.gov

Deletion of Competing Pathways: Knocking out genes that divert precursors to other metabolic pathways can channel more substrate towards the desired product.

Cofactor Engineering: Optimizing the intracellular supply of cofactors like NAD+/NADH, which are crucial for the oxidation-reduction steps in the pathway, can enhance enzyme activity. grafiati.com

The application of computational frameworks like ORACLE (Optimization and Risk Analysis of Complex Living Entities) can help identify target enzymes for genetic modification to improve the production of specific chemicals. nih.gov

Enzymatic Degradation and Metabolic Fate of this compound

The breakdown of this compound and related fatty acid derivatives is a critical aspect of their metabolic lifecycle. This degradation is typically carried out by hydrolytic enzymes.

In the context of fatty acid metabolism, the β-oxidation pathway is a major route for the breakdown of fatty acids. aocs.org This process sequentially shortens the fatty acid chain by two-carbon units, generating acetyl-CoA, which can then enter central metabolic pathways for energy production. It is plausible that this compound, after potential modifications, enters a similar β-oxidation pathway for its complete catabolism. For instance, in the biotransformation of oleic acid by Micrococcus luteus, the formed 10-ketostearic acid undergoes three cycles of β-oxidation to yield 4-ketolauric acid. mdpi.com

The degradation of complex sphingolipids, which also have a fatty acid-derived backbone, occurs in the lysosomes and involves a series of hydrolytic enzymes. nih.gov This points to a general cellular strategy for breaking down lipid molecules.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 10-Hydroxystearic acid |

| 10-Ketostearic acid |

| 10-Oxooctadecanoic acid |

| 4-Ketolauric acid |

| Acetyl-CoA |

| (E)-10-hydroxy-8-octadecenoic acid |

| Linoleic acid |

| Linolenic acid |

| Oleic acid |

Identification of Degrading Enzymes and Microorganisms

The breakdown of aliphatic ketones and hydroxy fatty acids is accomplished by a diverse array of microorganisms that possess specialized enzymatic machinery. While specific studies focusing exclusively on this compound are limited, the degradation of structurally similar long-chain hydrocarbons and fatty acids has been extensively documented. Microorganisms capable of this biotransformation are often isolated from environments contaminated with oils or lipids.

Enzymes responsible for initiating the degradation of such compounds typically fall into the categories of oxygenases (like cytochrome P450 monooxygenases and dioxygenases) and hydrolases. mdpi.com Oxygenases introduce oxygen atoms into the hydrocarbon chain, creating more polar and reactive intermediates, such as alcohols, ketones, and carboxylic acids. mdpi.com Hydrolases, on the other hand, are crucial for cleaving ester bonds that may be present in more complex lipid structures. mdpi.comfrontiersin.org

Several bacterial genera have been identified for their proficiency in degrading various hydrocarbons and fatty acids. These include Pseudomonas, Acinetobacter, Rhodococcus, and Bacillus. mdpi.comnih.govfrontiersin.org For instance, various Pseudomonas species are well-known for their ability to degrade a wide range of organic compounds, including n-alkanes and polycyclic aromatic hydrocarbons, often through the production of biosurfactants that increase the bioavailability of these hydrophobic substances. mdpi.comfrontiersin.org Similarly, Rhodococcus strains exhibit enormous catabolic versatility, including the degradation of naphthalene (B1677914) and other aromatic compounds. frontiersin.org Fungi, such as species from the genus Aspergillus, have also been shown to degrade complex polymers and could play a role in the breakdown of fatty acid derivatives. frontiersin.org

| Microorganism Genus | Typical Substrates Degraded | Relevant Enzyme Classes | Reference |

|---|---|---|---|

| Pseudomonas | n-Alkanes (C16, C19), PAHs, Polystyrene (PS), Polyethylene Terephthalate (PET) | Monooxygenases, Dioxygenases, Hydrolases | frontiersin.orgmdpi.comfrontiersin.org |

| Acinetobacter | Diesel, PAHs, n-Alkanes, Monoaromatic Compounds | Oxygenases | mdpi.com |

| Rhodococcus | n-Alkanes (C13-C17), Naphthalene, Polystyrene (PS), Polyethylene (PE) | Monooxygenases, Dioxygenases | nih.govfrontiersin.orgfrontiersin.org |

| Bacillus | High Impact Polystyrene (HIPS), Polyethylene Terephthalate (PET), Polystyrene (PS) | Hydrolases | frontiersin.org |

| Aspergillus | Polyethylene Terephthalate (PET), Polystyrene (PS) | Hydrolases, Oxidoreductases | frontiersin.org |

Elucidation of Degradation Intermediates and Pathways

The degradation pathway for a molecule like this compound likely proceeds through oxidative cleavage. In biological systems, the oxidation of α-hydroxy ketones can occur at the carbon-carbon bond adjacent to the carbonyl group. This process, analogous to a Baeyer-Villiger oxidation, would be catalyzed by specific monooxygenases.

For this compound, this cleavage would occur between C9 and C10. This would theoretically yield two main fragments: nonanoic acid (a nine-carbon carboxylic acid) and nonanal (B32974) (a nine-carbon aldehyde). The nonanal would then be rapidly oxidized to nonanoic acid by aldehyde dehydrogenases.

Further degradation of the resulting nonanoic acid would proceed via the well-established β-oxidation pathway, where the fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA.

Archaeological and geochemical studies of lipid degradation provide evidence for such pathways. For example, the analysis of degraded fats and oils from ancient pottery has identified characteristic degradation products. researchgate.net The oxidation of oleic acid (an 18-carbon unsaturated fatty acid) is known to produce intermediates like 9,10-dihydroxyoctadecanoic acid, which can be further cleaved to yield shorter-chain dicarboxylic acids such as azelaic acid (nonanedioic acid). researchgate.net This supports the hypothesis of oxidative cleavage as a major degradation route for long-chain fatty acid derivatives.

| Initial Compound | Proposed Degradation Step | Potential Intermediates/Products | Reference |

|---|---|---|---|

| This compound | Oxidative Cleavage (between C9 and C10) | Nonanoic acid, Nonanal | lookchem.com |

| Nonanal | Oxidation | Nonanoic acid | lookchem.com |

| Nonanoic acid | β-Oxidation | Acetyl-CoA, Propionyl-CoA | |

| Oleic Acid (related compound) | Oxidation/Cleavage | 9,10-Dihydroxyoctadecanoic acid, Azelaic acid | researchgate.net |

Role of the Microbiome in Xenobiotic Metabolism of Related Compounds

The gut microbiome plays a profound role in the metabolism of xenobiotics, which are foreign compounds not typically produced or expected to be present in the body. frontiersin.orgmhmedical.com This includes a vast range of substances from drugs and environmental pollutants to dietary components. The microbiome's influence is not only direct, through the enzymatic action of microbial enzymes, but also indirect, by modulating the host's own metabolic machinery. frontiersin.orgnih.gov

The gut microbiota possesses a vast and diverse enzymatic repertoire, including reductive and hydrolytic capabilities that complement the host's primarily oxidative metabolic pathways. nih.gov For lipid-related compounds, gut microbes can perform a variety of transformations. For example, they can convert dietary lipids into different bioactive signaling molecules. tandfonline.comnih.gov Recent studies show that microbial metabolism of linoleic acid can produce hydroxylated derivatives like 10-hydroxy-cis-12-octadecenoic acid, which can then interact with host receptors to regulate metabolic homeostasis. tandfonline.com

The relationship between the microbiome and xenobiotic metabolism is dynamic. frontiersin.org Exposure to xenobiotics can alter the composition of the gut microbiota, potentially leading to a state of dysbiosis. mdpi.com Conversely, the existing microbial community structure can determine the fate and toxicity of a xenobiotic compound. frontiersin.org Studies comparing germ-free and conventional mice have demonstrated that the absence of a gut microbiome significantly alters the expression of the host's drug-processing genes in the liver and intestine, highlighting the microbiome's critical role in host metabolism. nih.gov This microbial influence extends to the metabolism of fatty acids and related substances, where microbial enzymes can bio-transform these lipids before they are absorbed, thereby modulating their effects on host physiology, inflammation, and metabolic health. nih.gov

Reaction Mechanisms Involving 10 Hydroxyoctadecan 9 One

Mechanistic Investigations of Oxidation and Reduction Reactions

The oxidation and reduction of 10-Hydroxyoctadecan-9-one target its core functional groups, the secondary alcohol and the ketone, respectively. These transformations can be achieved using various catalytic systems, which influence the reaction pathway and selectivity.

Oxidation Reactions: The oxidation of α-hydroxy ketones like this compound typically yields α-diketones. This transformation can be catalyzed by various metal-based systems. For instance, copper(I)-catalyzed aerobic oxidation represents an efficient method. rsc.orgresearchgate.net While a specific cycle for this compound is not extensively detailed in the literature, a plausible mechanism analogous to other α-hydroxy ketones can be proposed. The catalytic cycle likely begins with the coordination of the α-hydroxy ketone to the Cu(I) center. Molecular oxygen, serving as a green oxidant, is activated by the copper complex. The reaction proceeds through intermediates, leading to the formation of the 1,2-diketone product, 9,10-octadecanedione, and water. rsc.orgresearchgate.net

Another catalytic approach involves the use of solid base catalysts like calcium oxide (CaO). oup.com The aerobic oxidation of α-hydroxy ketones catalyzed by CaO suggests that the catalytic activity is related to the surface basicity of the metal oxide. The reaction involves the adsorption of the α-hydroxy ketone onto the catalyst surface, followed by oxidation with molecular oxygen to yield the corresponding α-diketone. oup.com A general domino synthesis of α-hydroxy ketones from secondary alcohols can also proceed via catalytic iodonium (B1229267) ions, which involves the sequential oxidation of the alcohol to a ketone and subsequent α-hydroxylation. rsc.org

The dehydrogenative oxidation of the precursor, octadecane-9,10-diol, is a direct route to synthesizing this compound. lookchem.com This reaction can be performed using both homogeneous and heterogeneous catalytic systems, highlighting the versatility in its formation from oleochemical precursors. lookchem.com

Reduction Reactions: The reduction of the ketone group in this compound yields the corresponding 1,2-diol, octadecane-9,10-diol. A general mechanism for the catalytic reduction of ketones involves the use of a reducing agent and often a catalyst. For α-hydroxy ketones, stereoselective reduction is crucial. Reagents such as tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃) are known to reduce acyclic β-hydroxy ketones to anti-diols with high diastereoselectivity. researchgate.net The mechanism for the reduction of an α-hydroxy ketone like this compound would involve the delivery of a hydride ion to the carbonyl carbon. The stereochemical outcome is often directed by the existing hydroxyl group, which can chelate to the reducing agent, thereby directing the hydride attack from a specific face of the molecule.

Table 1: General Catalytic Systems for Oxidation/Reduction of α-Hydroxy Ketones

| Transformation | Catalyst System | Oxidant/Reductant | Probable Product from this compound |

|---|---|---|---|

| Oxidation | Copper(I) complexes rsc.orgresearchgate.net | O₂ | 9,10-Octadecanedione |

| Oxidation | Calcium Oxide (CaO) oup.com | O₂ | 9,10-Octadecanedione |

| Reduction | Me₄NBH(OAc)₃ researchgate.net | Hydride (from borohydride) | (9R,10S)- or (9S,10R)-octadecane-9,10-diol |

Stereochemical Outcomes of Specific Transformations

The stereochemistry of this compound, which can exist as (R)- or (S)-enantiomers, plays a critical role in determining the stereochemistry of its reaction products.

In reduction reactions, the goal is often to produce a specific diastereomer of the resulting 1,2-diol. The reduction of α-hydroxy ketones can be highly stereoselective. researchgate.net For example, the use of specific borohydride (B1222165) reagents can selectively produce either syn- or anti-diols from α-hydroxy ketones, depending on the reagent and reaction conditions. researchgate.net The inherent chirality at the C10 position of this compound will influence the stereochemical outcome of the reduction at the C9 ketone, leading to the formation of specific diastereomers of octadecane-9,10-diol. This substrate-controlled diastereoselectivity is a common strategy in the synthesis of complex molecules. chemrxiv.org

Similarly, in oxidation reactions catalyzed by chiral catalysts, it might be possible to achieve kinetic resolution, where one enantiomer of this compound reacts faster than the other, leading to an enantioenriched sample of the unreacted starting material and the product.

Enzyme-Catalyzed Reaction Mechanisms and Specificity

Enzymes offer high specificity and selectivity in the transformation of fatty acid derivatives like this compound. Oxidoreductases are the primary class of enzymes involved in its oxidation and reduction. mdpi.com

Enzymatic reactions involving this compound are governed by the precise fit of the substrate into the enzyme's active site. researchgate.net The long, flexible 18-carbon chain of the molecule must be accommodated within a hydrophobic binding pocket of the enzyme. The active site contains specific amino acid residues that interact with the hydroxyl and carbonyl groups of the substrate through hydrogen bonding and other electrostatic interactions, orienting it for catalysis. acs.org

Studies on related compounds provide insight into these interactions. For instance, the conversion of 10-hydroxyoctadecanoic acid to 10-oxooctadecanoic acid is catalyzed by a secondary alcohol dehydrogenase from Micrococcus luteus. sci-hub.se This suggests that an enzyme with a suitable binding pocket for a C18 chain and an active site capable of acting on a secondary alcohol could catalyze the oxidation of this compound. Similarly, cytochrome P450 monooxygenases are known to catalyze the hydroxylation of carbonyl-containing compounds to generate α-hydroxyketones with high regio- and stereoselectivity. nih.gov The binding orientation within the active site, particularly the distance and angle between the target C-H bond and the enzyme's reactive heme-oxygen species, is crucial for the reaction to occur. nih.gov

Lipases, while primarily known for hydrolysis, can also catalyze promiscuous reactions like aldol (B89426) condensations and Michael additions, demonstrating their ability to accommodate and activate carbonyl compounds. researchgate.net The acylation of hydroxyl groups, a common reaction for lipases, could also occur at the C10-hydroxyl of this compound. acs.orgresearchgate.netcsic.es

Oxidoreductases that catalyze the oxidation or reduction of alcohols and ketones typically require co-factors to act as electron acceptors or donors. mdpi.comsci-hub.se

For the oxidation of the C10-hydroxyl group of this compound to the corresponding diketone, a dehydrogenase would likely utilize NAD⁺ or NADP⁺ as the co-factor (electron acceptor). sci-hub.sersc.org The reaction mechanism involves the transfer of a hydride ion from the C10 of the substrate to the co-factor, along with a proton transfer to a basic residue in the active site.

Conversely, for the reduction of the C9-ketone to a hydroxyl group, the enzyme would use NADH or NADPH as the co-factor (electron donor). sci-hub.sersc.org A well-documented pathway involves the conversion of oleic acid to 10-hydroxyoctadecanoic acid (a close analogue) and then to 10-keto-octadecanoic acid via a hydratase and an alcohol dehydrogenase, respectively. researchgate.net The reduction of the keto-acid back to the hydroxy-acid is also documented, utilizing NADH. sci-hub.se For example, CLA-DH (a conjugated linoleic acid dehydrogenase) can reduce 10-oxo-octadecanoic acid to 10-hydroxyoctadecanoic acid in the presence of NADH. sci-hub.se

The catalytic residues in the active site are critical for the reaction. In many dehydrogenases, a catalytic triad, often involving Ser-His-Asp (as seen in serine proteases which share mechanistic features), facilitates the catalysis. acs.org A histidine residue often acts as a general base, abstracting a proton from the substrate's hydroxyl group, thereby facilitating hydride transfer to NAD⁺. researchgate.net

Table 2: Potential Enzymatic Transformations of this compound

| Enzyme Class | Specific Example (from related substrates) | Co-factor | Probable Reaction |

|---|---|---|---|

| Oxidoreductase | Secondary alcohol dehydrogenase (Micrococcus luteus) sci-hub.se | NAD⁺/NADP⁺ | Oxidation of C10-OH to C10-ketone |

| Oxidoreductase | CLA-DH (Conjugated linoleic acid dehydrogenase) sci-hub.se | NADH/NADPH | Reduction of C9-ketone to C9-OH |

| Lipase | Candida antarctica Lipase B (CALB) acs.org | None | Acylation of C10-OH |

Detailed Analysis of Enzyme-Substrate Interactions

Photochemical and Thermochemical Reaction Pathways

Photochemical Pathways: The photochemistry of this compound is primarily dictated by its ketone functional group. Upon absorption of UV radiation, the carbonyl group can be excited to a singlet or triplet state, initiating photochemical reactions such as the Norrish type I or type II reactions. wikipedia.orgscribd.com

Norrish Type I Reaction: This pathway involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group. For this compound, this would mean cleavage of either the C9-C8 bond or the C9-C10 bond. This generates two radical fragments. wikipedia.org For example, cleavage of the C9-C10 bond would produce an acyl radical and a hydroxyl-substituted alkyl radical. These radicals can then undergo various secondary reactions, such as decarbonylation or recombination.

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. In this compound, the γ-hydrogens are located on C12. Abstraction of a hydrogen from C12 would lead to the formation of a 1,4-biradical intermediate. This biradical can then either cleave (β-scission) to form an alkene and an enol (which tautomerizes to a ketone) or cyclize to form a cyclobutanol (B46151) derivative (Norrish-Yang reaction). researchgate.netwikipedia.org

Thermochemical Pathways: The thermal degradation of this compound would likely involve several pathways depending on the temperature and atmosphere. In general, thermal degradation of long-chain fatty acid derivatives can involve processes like dehydration, decarboxylation, and C-C bond cleavage. researchgate.netresearchgate.net The presence of the hydroxyl group might facilitate dehydration to form an α,β-unsaturated ketone. At higher temperatures, random chain scission can occur, breaking the long alkyl chain into smaller fragments. The initial decomposition temperature and the specific products formed would depend on the bond dissociation energies within the molecule, with weaker bonds being more susceptible to thermal cleavage. aocs.org

Kinetic Analysis of Chemical and Enzymatic Reactions of this compound

A thorough understanding of the reactivity and metabolic fate of this compound necessitates a detailed kinetic analysis of its chemical and enzymatic transformations. While specific kinetic studies exclusively focused on this compound are not extensively available in publicly accessible literature, this section outlines the fundamental principles and methodologies that would be employed in such an analysis, drawing parallels from research on structurally related keto-hydroxy fatty acids and long-chain alcohols.

The kinetic analysis of a chemical reaction provides quantitative insight into the reaction's rate, the factors influencing this rate, and the reaction mechanism. For this compound, this would involve studying reactions such as oxidation, reduction, or esterification. The rate of a chemical reaction is typically described by a rate law, which expresses the reaction rate as a function of the concentration of the reactants and a rate constant.

Enzymatic reactions involving this compound would likely be a part of fatty acid metabolism. The study of the rates of enzyme-catalyzed reactions is known as enzyme kinetics. A key model in enzyme kinetics is the Michaelis-Menten kinetics, which describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). mdpi.comthescipub.com

Detailed Research Findings

Although direct kinetic data for this compound is sparse, studies on analogous compounds provide a framework for what such an analysis would entail. For instance, the kinetic analysis of the oxidation of long-chain secondary alcohols has been investigated, revealing the dependency of the reaction rate on various factors. researchgate.net Similarly, the kinetics of the ketonization of fatty acids have been studied using different catalysts, with Langmuir-Hinshelwood kinetic models being developed to describe the process. kuleuven.be These studies often determine reaction orders and rate constants under various conditions.

In the context of enzymatic reactions, research on fatty acid synthase (FAS) and related enzymes offers valuable insights. wiley.comnih.govacs.org For example, the β-ketoacyl synthase (KS) domain of FAS catalyzes the condensation reaction in fatty acid biosynthesis, and its kinetics are crucial for the fidelity of the process. wiley.comnih.gov Kinetic studies on such enzymes typically involve determining the Michaelis-Menten constants, Vmax and Km, for various substrates. nih.govuni-stuttgart.de The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, while the Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate.

The kinetic parameters for an enzyme that might act on this compound, for instance, a reductase converting the ketone to a diol or a kinase phosphorylating the hydroxyl group, would be determined by measuring the initial reaction rates at varying substrate concentrations while keeping the enzyme concentration constant.

Illustrative Data Tables for Kinetic Analysis

The following data tables are hypothetical and serve to illustrate the type of data that would be generated from a kinetic analysis of a putative enzyme, "this compound reductase."

Table 1: Initial Reaction Rate (v₀) vs. Substrate Concentration ([S]) for a Hypothetical "this compound reductase"

| Substrate Concentration ([S]) (µM) | Initial Reaction Rate (v₀) (µM/min) |

| 10 | 5.0 |

| 20 | 8.3 |

| 40 | 12.5 |

| 80 | 16.7 |

| 160 | 20.0 |

| 320 | 22.2 |

Table 2: Lineweaver-Burk Plot Data for a Hypothetical "this compound reductase"

| 1/[S] (µM⁻¹) | 1/v₀ (µM/min)⁻¹ |

| 0.100 | 0.200 |

| 0.050 | 0.120 |

| 0.025 | 0.080 |

| 0.013 | 0.060 |

| 0.006 | 0.050 |

| 0.003 | 0.045 |

From the Lineweaver-Burk plot (a plot of 1/v₀ versus 1/[S]), the kinetic parameters Vmax and Km can be determined. The y-intercept of the plot is equal to 1/Vmax, and the x-intercept is equal to -1/Km. For the hypothetical data above, Vmax would be approximately 25 µM/min, and Km would be approximately 40 µM.

A study on the kinetics of lipase-catalyzed esterification of long-chain fatty acids and fatty alcohols found that the reaction followed Michaelis-Menten kinetics, allowing for the determination of the kinetic parameters for both substrates. dss.go.th Such an approach would be applicable to studying the esterification of the hydroxyl group of this compound.

Advanced Analytical Techniques for 10 Hydroxyoctadecan 9 One Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of 10-hydroxyoctadecan-9-one, which in turn allows for the unambiguous determination of its molecular formula. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry that provides nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places. alevelchemistry.co.uk This high accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. alevelchemistry.co.ukspectroscopyonline.com

For this compound (C₁₈H₃₆O₂), the theoretical exact mass can be calculated using the precise masses of its constituent isotopes. This high-resolution data provides a high degree of confidence in the assigned molecular formula, a fundamental step in its characterization. researchgate.netspectroscopyonline.com HRMS is often employed in conjunction with techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to generate ions from the analyte for analysis. rsc.orguakron.edu The data obtained from HRMS is crucial for confirming the identity of synthesized or isolated this compound and for identifying it within complex mixtures. jmb.or.krmdpi.com

| Parameter | Description | Significance for this compound |

|---|---|---|

| Theoretical Exact Mass | The calculated mass of a molecule based on the sum of the exact masses of its constituent atoms. | Provides the basis for molecular formula confirmation. For C₁₈H₃₆O₂, this value is 284.2715. |

| Measured m/z | The experimentally determined mass-to-charge ratio of the ionized molecule. | A close match between the measured and theoretical m/z values confirms the elemental composition. |

| Mass Accuracy | The closeness of the measured mass to the true mass, typically expressed in parts-per-million (ppm). | Low ppm error provides high confidence in the molecular formula assignment. |

| Resolving Power | The ability of the mass spectrometer to distinguish between two peaks of slightly different m/z. alevelchemistry.co.uk | High resolving power is necessary to separate this compound from other potential isobaric interferences in a complex sample. |

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, ions of this compound are first isolated in the mass spectrometer. nationalmaglab.org These selected ions are then subjected to collision-induced dissociation (CID) or other fragmentation methods, causing them to break apart in a predictable manner. uakron.edu

The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing details about its functional groups and the connectivity of its carbon skeleton. nationalmaglab.org For this compound, key fragmentation pathways would involve cleavages adjacent to the carbonyl and hydroxyl groups, providing definitive evidence for their positions at C9 and C10, respectively. This technique is invaluable for distinguishing between isomers and confirming the specific structure of the α-hydroxy ketone. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules like this compound. wikipedia.orgbyjus.comebsco.com It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13), within the molecule. byjus.com The principle of NMR involves placing a sample in a strong magnetic field and observing the absorption of radiofrequency energy by atomic nuclei. wikipedia.orgebsco.com

The chemical shift of a nucleus in an NMR spectrum indicates its electronic environment, while the splitting of signals (spin-spin coupling) reveals the connectivity between neighboring atoms. libretexts.org For this compound, ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons near the hydroxyl and ketone groups, as well as for those in the long aliphatic chains.

To unambiguously assign all the proton and carbon signals and confirm the structure of this compound, a series of advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. emerypharma.com

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu It is used to trace the proton-proton connectivity throughout the molecule's carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduepfl.ch It is essential for assigning the carbon signal corresponding to each proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduepfl.ch HMBC is particularly crucial for identifying quaternary carbons (like the carbonyl carbon at C9) and for connecting different spin systems, thereby piecing together the entire molecular structure. epfl.ch

| NMR Experiment | Information Gained | Application to this compound |

|---|---|---|

| ¹H NMR | Provides information about the different types of protons and their relative numbers. | Identifies signals for the CH-OH proton, protons adjacent to the carbonyl group, and the long alkyl chains. |

| ¹³C NMR | Shows the number of unique carbon environments. | Detects the carbonyl carbon (C9), the carbon bearing the hydroxyl group (C10), and the carbons of the octyl and octanoyl chains. |

| COSY | Reveals ¹H-¹H coupling networks. sdsu.edu | Confirms the connectivity of protons within the two alkyl chains. |

| HSQC | Correlates directly attached ¹H and ¹³C nuclei. sdsu.edu | Assigns the specific ¹³C signal to each ¹H signal in the molecule. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). sdsu.edu | Crucially connects the alkyl chains to the C9 ketone and C10 hydroxyl groups, confirming their positions. |

The coupling of liquid chromatography with NMR spectroscopy (LC-NMR) is a powerful hyphenated technique for the analysis of complex mixtures. mdpi.comnumberanalytics.com It allows for the separation of components by HPLC followed by their direct structural analysis by NMR. mdpi.comnih.gov This is particularly useful for identifying compounds like this compound in natural extracts or reaction mixtures without the need for prior isolation. numberanalytics.com The LC-NMR system can operate in different modes, including on-flow, stopped-flow, and loop collection, to acquire high-quality NMR data for the separated analytes. mdpi.com

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

Chromatographic Separations (HPLC, GC) for Purity and Quantitative Analysis

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of this compound and for its quantitative analysis in various matrices. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. drawellanalytical.com For a moderately polar compound like this compound, reversed-phase HPLC with a C18 or similar column is commonly employed. lcms.cz The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. drawellanalytical.com By using a suitable detector, such as a UV detector (if the compound has a chromophore) or a mass spectrometer (LC-MS), the purity of a sample can be determined, and its concentration can be quantified by comparing its peak area to that of a known standard. lcms.cz

Gas Chromatography (GC): GC is another powerful separation technique, particularly suited for volatile or semi-volatile compounds. rjptonline.org For the analysis of this compound, which has a relatively high boiling point, derivatization may be necessary to increase its volatility and thermal stability. jfda-online.com Common derivatization methods include silylation, which converts the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. gsartor.org The derivatized compound can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its retention time and mass spectrum. rjptonline.orggsartor.org

When analyzing this compound in complex matrices, such as reaction byproducts or biological samples, the optimization of the chromatographic method is crucial to achieve adequate separation from interfering substances. drawellanalytical.comnih.gov

Key parameters for optimization in HPLC include:

Stationary Phase: Selecting the appropriate column chemistry (e.g., C18, C8, Phenyl-Hexyl) is critical for achieving the desired selectivity. drawellanalytical.comlcms.cz

Mobile Phase: The composition of the mobile phase (e.g., the ratio of water to organic solvents like acetonitrile (B52724) or methanol) and the use of additives or buffers can be adjusted to fine-tune the separation. drawellanalytical.comnih.gov

Gradient Elution: A programmed change in the mobile phase composition during the analysis can help to resolve complex mixtures and shorten the analysis time. nih.gov

Temperature and Flow Rate: These parameters also influence the resolution and efficiency of the separation. taylorfrancis.com

For GC analysis, optimization involves selecting the appropriate capillary column (in terms of stationary phase polarity and film thickness), temperature program, and carrier gas flow rate to ensure the best possible separation of the target analyte from other components in the mixture. jfda-online.commdpi.com

Coupling with Mass Spectrometry (LC-MS, GC-MS)

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful platform for the detailed characterization of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in separating the compound from complex mixtures and providing precise mass information for its identification and structural elucidation. lcms.czlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds. For the analysis of this compound, a derivatization step is often necessary to increase its volatility. This typically involves converting the hydroxyl and ketone groups into more volatile ethers or esters. Following separation on a GC column, the compound is ionized, commonly through electron ionization (EI), which generates a unique fragmentation pattern that serves as a molecular fingerprint. This fragmentation is crucial for structural confirmation. A sensitive, specific, and reproducible GC-MS method has been developed for the assay of 9- and 10-hydroxystearic acids, which are structurally related to the target compound. nih.gov This method allows for the quantification of both free and conjugated forms of the hydroxy acids. nih.gov

Key parameters in a typical GC-MS analysis that could be adapted for this compound include the type of column, temperature programming, and the ionization method. For instance, a common setup might involve an Agilent DB-5Q column with a specific temperature program to ensure optimal separation. lcms.cz The mass spectrometer then detects the total ion current and provides mass spectra of the eluting peaks, which can be compared against spectral libraries for identification. lcms.cznih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of analyzing less volatile and thermally labile compounds without the need for derivatization. This makes it a more direct method for the analysis of this compound. In an LC-MS system, the compound is first separated by a liquid chromatograph and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, as it is a soft ionization method that typically leaves the parent molecule intact, providing a clear molecular weight. High-resolution mass spectrometry (HRMS) coupled with LC, such as on a Quadrupole Time-of-Flight (QTOF) instrument, can provide highly accurate mass measurements, which is invaluable for confirming the elemental composition of the compound. mdpi.com For example, the high-resolution mass spectrum of a related compound, 1-((tert-Butyldimethylsilyl)oxy)octadecan-9-one, was obtained on a Bruker Maxis Impact QTOF spectrometer, yielding a precise mass-to-charge ratio. mdpi.com

The combination of LC with tandem mass spectrometry (LC-MS/MS) further enhances the analytical capabilities by allowing for the fragmentation of selected ions to obtain more detailed structural information. researchgate.net This technique is highly sensitive and selective, making it ideal for detecting and quantifying low levels of this compound in complex biological or environmental samples. researchgate.net

Here is an interactive data table summarizing typical parameters for GC-MS and LC-MS analysis:

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Sample Volatility | Requires volatile or derivatized compounds | Suitable for non-volatile and thermally labile compounds |

| Typical Column | Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) lcms.cz | C18 or other reversed-phase columns |

| Ionization Method | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Key Advantage | Provides detailed fragmentation patterns for structural elucidation | Direct analysis without derivatization, provides clear molecular weight information |

| Instrumentation | Agilent 8890 GC paired with Agilent 7250 GC/Q-TOF lcms.cz | LC system coupled to a QTOF or Triple Quadrupole (TQ) MS |

Molecular and Cellular Interaction Research of 10 Hydroxyoctadecan 9 One

Investigations into Molecular Target Binding and Affinity (in vitro, non-clinical models)

Protein-Ligand Interaction Studies

Direct protein-ligand interaction studies for 10-Hydroxyoctadecan-9-one are not extensively documented. The binding of a ligand to a protein is a critical first step in eliciting a biological response, governed by the principles of molecular recognition. The strength of this non-covalent interaction is quantified by the binding affinity (often expressed as the dissociation constant, Kd).

While specific protein targets for this compound have not been identified, research on related compounds suggests potential areas of interaction. For instance, other long-chain fatty acids and their derivatives are known to bind to various proteins, including fatty acid-binding proteins (FABPs), which are involved in the transport and metabolic trafficking of lipids. The presence of both a hydroxyl and a keto group on the C18 backbone of this compound suggests it could engage in specific hydrogen bonding and hydrophobic interactions within the binding pockets of such proteins.

Computational docking and in vitro binding assays would be necessary to identify specific protein partners and to quantify the binding affinity. Such studies would elucidate the specific amino acid residues involved in the interaction and provide insight into the potential biological functions of this compound.

Enzyme Inhibition or Activation Mechanisms (if applicable)

There is no direct evidence in the reviewed literature of this compound acting as an enzyme inhibitor or activator. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, while activators increase their activity. byjus.com Inhibition can be reversible or irreversible and can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. byjus.comresearchgate.net

However, studies on related keto fatty acids offer some insights. For example, 10-oxooctadecanoic acid (10-ketostearic acid), which has a similar structure but lacks the hydroxyl group, has been shown to interact with enzymes involved in lipid metabolism, such as acyl-CoA oxidase and acyl-CoA dehydrogenase. smolecule.com This interaction is crucial for the β-oxidation pathway. smolecule.com It is plausible that this compound could also interact with enzymes in metabolic pathways, potentially acting as a substrate, an intermediate, or a modulator of enzyme activity. The presence of the hydroxyl group in addition to the ketone could confer specificity for different enzymes compared to 10-oxooctadecanoic acid. Further enzymatic assays are required to determine if this compound has any inhibitory or activating effects on specific enzymes.

Table 1: Potential Interaction Mechanisms of this compound Based on Structurally Related Compounds

| Interaction Type | Potential Target Class | Basis of Hypothesis | Required Investigations |

| Protein Binding | Fatty Acid-Binding Proteins (FABPs) | Structural similarity to other long-chain fatty acids that bind to FABPs. | In vitro binding assays (e.g., ITC, SPR), computational docking. |

| Enzyme Modulation | Enzymes of Lipid Metabolism (e.g., dehydrogenases, oxidases) | Known interactions of the related 10-oxooctadecanoic acid with β-oxidation enzymes. smolecule.com | Enzyme kinetic studies, activity assays. |

Subcellular Localization and Intracellular Trafficking Studies

Specific studies detailing the subcellular localization and intracellular trafficking of this compound are currently not available. The subcellular localization of a molecule is crucial to its function, as it determines the local environment and potential interaction partners. plos.org Intracellular trafficking refers to the mechanisms by which molecules are transported within a cell, often involving vesicles and the cytoskeleton. nih.govfrontiersin.orgnih.govdovepress.com

Based on its lipophilic nature as a long-chain fatty acid derivative, it is likely that this compound can passively diffuse across the plasma membrane. Once inside the cell, it may associate with intracellular membranes or be sequestered into lipid droplets.

Studies on other hydroxy fatty acids, such as 12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid (12(S)-HETE), have shown a predominantly cytosolic localization for its binding sites, with some presence in mitochondria and nuclei. nih.gov This suggests that such molecules can have multiple subcellular sites of action. nih.gov The trafficking of such lipids could be facilitated by fatty acid-binding proteins, which shuttle them between different cellular compartments. To determine the precise subcellular distribution of this compound, studies using labeled versions of the compound in conjunction with cell fractionation and fluorescence microscopy would be necessary.

Interactions with Microbial Systems and Metabolism

While direct studies on this compound are sparse, there is growing evidence that related hydroxy and keto fatty acids are involved in interactions with microbial systems.

Influence on Microbial Community Composition and Function

There is no direct research on the influence of this compound on microbial community composition. However, a study on the structurally similar gut microbiota metabolite, 10-hydroxy-cis-12-octadecenoic acid (HYA), demonstrated its ability to alter the fecal microbiota community in mice. frontiersin.org This suggests that hydroxy fatty acids can act as signaling molecules within the gut microbiome, potentially influencing the growth and prevalence of specific bacterial species. frontiersin.org

Modulation of Microbial Metabolic Pathways by this compound

The metabolism of microorganisms is a complex network of biochemical reactions that allows them to grow and reproduce. frontiersin.orgmdpi.com There is evidence that bacteria can produce keto and hydroxy fatty acids from unsaturated fatty acid precursors. For instance, various bacterial species, including Sphingobacterium sp., Corynebacterium sp., and Pseudomonas sp., are capable of converting oleic acid into 10-ketostearic acid and 10-hydroxystearic acid. researchgate.netdss.go.th This indicates that microbial metabolic pathways exist for the synthesis of compounds with the same carbon skeleton and functional group positions as this compound.

The presence of such pathways suggests that this compound could be a natural microbial metabolite or an intermediate in microbial lipid metabolism. If it is produced by certain microbes, it could serve as a substrate or a signaling molecule for other members of the microbial community, a process known as cross-feeding or syntrophy. frontiersin.org Furthermore, the local microenvironment within the gut can influence microbial metabolism, which in turn can affect the production of such metabolites and their interaction with the host immune system. nih.gov

Table 2: Microbial Production of Related Keto and Hydroxy Fatty Acids

| Precursor | Microbial Species | Product(s) | Reference |

| Oleic Acid | Sphingobacterium thalpophilum strain O22 | 10-ketostearic acid, 10-hydroxystearic acid | dss.go.th |

| Oleic Acid | Pseudomonas sp. 32T3 | (E)-9-hydroxy-10-octadecenoic acid | researchgate.net |

| Oleic Acid | Flavobacterium sp. strain DS5 | 10-ketostearic acid | dss.go.th |

| Linoleic Acid | Flavobacterium DS5 | 10-hydroxy-12(Z)-octadecenoic acid | nhri.org.tw |

Further research is required to isolate and identify microbes that may produce or metabolize this compound and to understand how this compound modulates specific microbial metabolic pathways and the resulting impact on the host.

Computational and Theoretical Studies on 10 Hydroxyoctadecan 9 One

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. embopress.org This method is instrumental in virtual screening, where large libraries of compounds are computationally tested against a protein target to identify potential drug candidates. u-strasbg.frals-journal.comoatext.com

Prediction of Binding Modes and Affinities

There are no specific studies reporting the prediction of binding modes or affinities for 10-Hydroxyoctadecan-9-one with any biological receptor. Such studies would typically involve docking the compound into the active site of a target protein to calculate a scoring function, which estimates the binding affinity, often expressed in kcal/mol. academie-sciences.fraps.org The resulting poses would reveal potential key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.

A study screening a large library of phytochemicals against the E2 ubiquitin ligase TRAF3IP2 for osteoporosis did identify a similarly named compound, 2-Amino-1-hydroxyoctadecan-3-one, as a potential inhibitor with a docking score of -12.90 kcal/mol. ijpras.comresearchgate.net However, this is a structurally distinct molecule from this compound.

Virtual Screening for Potential Targets

Reverse virtual screening is a computational approach where a molecule with known activity is screened against a database of biological targets to identify its potential protein partners. frontiersin.org This can help in understanding its mechanism of action or identifying potential off-target effects. There is no published research that has utilized this compound in a virtual screening campaign to identify its potential biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. oncotarget.commdpi.com This technique is valuable for assessing the stability of a ligand within a protein's binding site and understanding the dynamic nature of their interaction. peerj.comchalcogen.ro No MD simulation studies have been published specifically for this compound, either in isolation to understand its conformational preferences or in complex with a biological target.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules, predict their reactivity, and simulate spectroscopic properties. rsc.orgwikipedia.orgchem8.org These calculations can provide insights into a molecule's chemical behavior at the atomic level. A search of the scientific literature yielded no specific DFT or other quantum chemical calculation studies focused on this compound.

In Silico Prediction and Modeling of Metabolic Pathways and Products

Computational tools can predict the metabolic fate of a compound by simulating its interaction with drug-metabolizing enzymes, such as the Cytochrome P450 family. nih.govnews-medical.netresearchgate.net These in silico models help in identifying potential metabolites, which is a crucial step in drug development and toxicology assessment. nih.gov There are no available in silico metabolism studies that have reported the predicted metabolic pathways or products for this compound.

Cheminformatics and QSAR Approaches for Structure-Activity Relationship (SAR) Exploration

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new compounds and to guide the optimization of lead molecules. dovepress.comnih.govchem-soc.si To date, no QSAR studies have been published that include this compound, and therefore no structure-activity relationships have been computationally explored for this compound or its analogs.

Future Directions and Emerging Research Avenues for 10 Hydroxyoctadecan 9 One Studies

Integration of Multi-Omics Data (e.g., metabolomics, proteomics) for Systems-Level Understanding

To achieve a holistic understanding of the biological significance of 10-Hydroxyoctadecan-9-one, future research will increasingly rely on the integration of multiple "omics" datasets. This systems-level approach, which combines metabolomics, proteomics, genomics, and transcriptomics, offers a powerful lens through which to view the intricate molecular networks where this oxylipin operates.

Metabolomics will be instrumental in mapping the metabolic pathways influenced by this compound. Untargeted metabolomic analyses can reveal broad signatures of its impact, such as alterations in glucose utilization and the pentose (B10789219) phosphate (B84403) pathway. nih.gov By comparing the metabolomic profiles of cells or tissues with varying levels of this compound, researchers can identify key metabolic shifts and downstream effector molecules. Targeted oxylipin metabolomics, in particular, allows for the precise quantification of a wide array of related lipid mediators, providing a detailed picture of the broader oxylipin network. nih.govd-nb.infonih.gov This comprehensive analysis can help to understand how this compound levels correlate with other bioactive lipids and how these interactions contribute to physiological or pathological states. nih.govd-nb.info